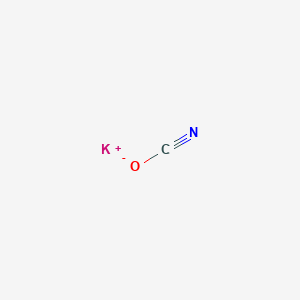

potassium;cyanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.

准备方法

Synthetic Routes and Reaction Conditions

Cyclodextrins are synthesized through the enzymatic degradation of starch by cyclodextrin glycosyltransferase. The process involves the conversion of starch into a mixture of alpha, beta, and gamma cyclodextrins. The reaction conditions typically include a controlled pH, temperature, and the presence of specific enzymes to optimize the yield of the desired cyclodextrin.

Industrial Production Methods

Industrially, cyclodextrins are produced using a batch or continuous process. The starch is first liquefied and then subjected to enzymatic treatment to produce cyclodextrins. The resulting mixture is then purified using techniques such as crystallization, filtration, and chromatography to isolate the specific cyclodextrin required.

化学反应分析

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecule.

Substitution: Cyclodextrins can undergo substitution reactions where hydroxyl groups are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride or succinic anhydride are used for acetylation or succinylation reactions.

Major Products

The major products formed from these reactions include modified cyclodextrins with enhanced solubility, stability, and functional properties, making them suitable for various applications.

科学研究应用

Agricultural Applications

Potassium cyanate has been recognized for its potential as a fertilizer. Its benefits include:

- Enhanced Nutrient Absorption : Studies have shown that potassium cyanate increases the absorption of essential nutrients in crops, leading to improved growth and yield. It has been particularly effective in crops such as potatoes, corn, and wheat .

- Disease Resistance : The application of potassium cyanate has been linked to increased plant resistance against diseases and pests, making it a valuable tool for sustainable agriculture .

Data Table: Effect of Potassium Cyanate on Crop Yield

| Crop Type | Yield Increase (%) | Key Benefits |

|---|---|---|

| Potatoes | 15% | Improved nutrient uptake |

| Corn | 20% | Enhanced disease resistance |

| Wheat | 10% | Stimulated root growth |

Pharmaceutical Applications

In the pharmaceutical field, potassium cyanate has garnered attention for its therapeutic potential:

- Sickle Cell Disease Treatment : Research indicates that potassium cyanate can reduce the percentage of sickled erythrocytes in patients with sickle cell disease. It has been shown to prevent the in vitro sickling of hemoglobin during deoxygenization, offering a promising avenue for treatment .

- Antitumor and Antiviral Properties : Studies suggest that potassium cyanate exhibits antitumor effects by inducing apoptosis in cancer cells. Additionally, it has shown efficacy against viral infections such as HIV and herpes .

Case Study: Potassium Cyanate in Sickle Cell Treatment

A clinical study demonstrated that potassium cyanate effectively reduced sickling in erythrocytes at lower concentrations compared to urea, indicating its potential as a safer alternative for managing sickle cell disease .

Industrial Applications

Potassium cyanate is utilized in various industrial processes, including:

- Electroplating : It serves as a stabilizing agent in electroplating baths, enhancing the quality of metal coatings.

- Heat Treatment of Metals : The compound is employed in processes such as ferritic nitrocarburizing, which improves the hardness and wear resistance of steel components .

Safety Concerns and Regulations

Despite its beneficial applications, potassium cyanate poses significant toxicity risks. High concentrations can interfere with oxygen transport in the body, leading to severe health consequences. Therefore, strict regulations govern its handling and usage to prevent accidents and ensure safety in agricultural and industrial settings .

作用机制

Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved include the interaction with hydrophobic regions of molecules, leading to changes in their physical and chemical properties.

相似化合物的比较

Cyclodextrins are unique compared to other cyclic oligosaccharides due to their ability to form inclusion complexes. Similar compounds include:

Amylose: A linear polymer of glucose that does not form inclusion complexes.

Cellulose: A linear polymer of glucose with beta-1,4 glycosidic bonds, which does not form inclusion complexes.

Inulin: A polymer of fructose that does not form inclusion complexes.

Cyclodextrins’ ability to form inclusion complexes makes them particularly valuable in various applications, distinguishing them from other similar compounds.

属性

IUPAC Name |

potassium;cyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNO.K/c2-1-3;/h3H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKCIDNWFBPDBW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.115 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。